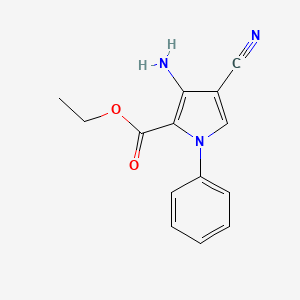

ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate

描述

Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by the presence of an amino group, a cyano group, and a phenyl group attached to the pyrrole ring

属性

IUPAC Name |

ethyl 3-amino-4-cyano-1-phenylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-2-19-14(18)13-12(16)10(8-15)9-17(13)11-6-4-3-5-7-11/h3-7,9H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYIXFKIVBHWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CN1C2=CC=CC=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349884 | |

| Record name | Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59021-51-1 | |

| Record name | Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Routes

The preparation of ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors such as ethyl cyanoacetate or ethyl 3-amino-3-iminopropionate with aromatic amines like aniline under basic conditions. The key steps include condensation, nucleophilic attack, and ring closure to form the pyrrole core.

Base-mediated cyclization: A common approach uses sodium ethoxide or potassium carbonate as a base in solvents such as ethanol, dimethylformamide (DMF), or 1,4-dioxane. The reaction is often performed under reflux or at elevated temperatures (80–100 °C) to facilitate ring closure and improve yield.

Use of α-halo compounds: Another method involves reacting intermediates like ethyl 3-amino-3-iminopropionate with α-halo compounds such as chloroacetonitrile or ethyl bromoacetate in the presence of bases (potassium carbonate or triethylamine). This promotes nucleophilic substitution followed by cyclization to yield the target pyrrole derivative.

Condensation with diethyl aminomalonate: Literature reports synthesis routes where diethyl aminomalonate hydrochloride reacts with suitable nitrile intermediates to form key intermediates, which upon cyclization under basic conditions give the pyrrole structure.

化学反应分析

Types of Reactions

Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted pyrrole derivatives.

科学研究应用

Antioxidant Activity

Research indicates that derivatives of ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate exhibit significant antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Properties

The compound has been evaluated for its antibacterial activity. In vitro studies demonstrated that it could inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anti-inflammatory Potential

The compound's structure suggests potential anti-inflammatory properties. Molecular docking studies have indicated that it may act as an inhibitor for certain enzymes involved in inflammatory pathways, such as lipoxygenase . This positions it as a promising lead for drug development aimed at treating inflammatory diseases.

Synthesis of Novel Materials

This compound can serve as a building block for synthesizing novel materials. Its reactivity allows for the formation of polymers and other complex structures that have applications in electronics and photonics .

Dye Applications

Due to its vibrant color properties, derivatives of this compound are being explored as potential dyes in textiles and other materials. The stability and colorfastness of these dyes can be enhanced through chemical modifications based on the pyrrole structure .

Molecular Docking Studies

Extensive molecular docking studies have been conducted to investigate the binding affinity of this compound with various biological targets. These studies help predict the compound's behavior in biological systems and its potential therapeutic applications .

Case Studies

作用机制

The mechanism of action of ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and cyano groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their function.

相似化合物的比较

Similar Compounds

Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate: shares similarities with other pyrrole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the amino, cyano, and phenyl groups on the pyrrole ring makes it a versatile intermediate for the synthesis of various functionalized derivatives.

生物活性

Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

- Molecular Formula : C14H13N3O2

- Molar Mass : 255.27 g/mol

- CAS Number : 59021-51-1

The compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen. The presence of amino and cyano functional groups enhances its reactivity and biological potential.

Biological Activity Overview

This compound has shown promise in various biological assays, particularly in the following areas:

- Anticancer Activity : Research indicates that similar pyrrole derivatives exhibit inhibitory effects on cancer cell lines. For example, compounds with modifications to the pyrrole structure have demonstrated increased potency against specific cancer targets .

- Enzyme Inhibition : The compound may interact with key enzymes involved in cancer progression. Studies on related compounds have shown that modifications can lead to enhanced binding affinity to ATP-binding domains of growth factor receptors, which are critical in tumor growth .

- Antioxidant Properties : Some derivatives of pyrrole compounds have been noted for their antioxidant activities, which can contribute to their overall therapeutic profile .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents on the pyrrole ring can lead to distinct biological behaviors. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-amino-4-methylthio-1H-pyrrole-2-carboxylate | Methylthio group instead of cyano | Potentially different biological activity |

| Ethyl 3-amino-4-hydroxy-1H-pyrrole-2-carboxylate | Hydroxy group instead of cyano | May exhibit different solubility and reactivity |

| Ethyl 3-amino-4-nitro-1H-pyrrole-2-carboxylate | Nitro group instead of cyano | Increased electron-withdrawing effects |

These variations illustrate how structural modifications can lead to different pharmacological profiles, emphasizing the need for further investigation into ethyl 3-amino-4-cyano derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities associated with ethyl 3-amino-4-cyano derivatives:

- In Vitro Studies : In vitro assays have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines, including colon cancer cells. For example, related compounds showed IC50 values in the nanomolar range against specific cancer types, indicating strong anticancer potential .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of ethyl 3-amino derivatives with target proteins involved in cancer pathways. These studies suggest that structural modifications can enhance binding stability and specificity .

- Antioxidant Activity : Research has indicated that some pyrrole derivatives exhibit significant antioxidant properties, which can mitigate oxidative stress in cells and contribute to their therapeutic efficacy .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions. For example, refluxing precursors like ethyl cyanoacetate or malononitrile with appropriate amines in 1,4-dioxane or ethanol, using triethylamine as a catalyst. Heating under reflux for 6–12 hours and subsequent solvent evaporation under reduced pressure are common steps .

- Optimization : Adjusting solvent polarity (e.g., using DMF for higher solubility) and temperature (80–100°C) can improve yields. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- 1H NMR : Identify substituents (e.g., phenyl protons at δ 7.2–7.5 ppm, ester ethyl groups at δ 1.3–4.3 ppm) .

- LC-MS/ESI-MS : Confirm molecular weight (e.g., observed [M+1]⁺ peaks) .

- X-ray crystallography : Resolve molecular geometry using SHELX software for refinement .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this pyrrole derivative?

- Approach : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO), electrophilicity index, and Fukui functions. These predict reactivity sites, such as the cyano group’s susceptibility to nucleophilic attack .

- Software : Gaussian or ORCA with B3LYP/6-31G(d) basis sets. Compare computed IR/Raman spectra with experimental data to validate models .

Q. How to resolve contradictions in crystallographic data, such as bond length discrepancies?

- Strategy : Cross-validate using multiple refinement algorithms (e.g., SHELXL vs. Olex2). Check for twinning or disorder in the crystal lattice. Use Hirshfeld surface analysis to assess intermolecular interactions .

- Example : A study on a related chlorophenyl-pyrrole derivative resolved disorder by refining occupancy ratios of overlapping atoms .

Q. What experimental and computational approaches can elucidate the reaction mechanism of its synthesis?

- Experimental : Perform kinetic studies (e.g., varying reactant concentrations) to identify rate-determining steps. Isotopic labeling (e.g., ¹⁵N) tracks amino group incorporation .

- Computational : Apply reaction path search methods (e.g., artificial force-induced reaction) to simulate intermediates and transition states. ICReDD’s workflow integrates quantum calculations with experimental validation .

Q. How can reaction engineering improve scalability while maintaining purity?

- Methods :

- Membrane separation : Purify intermediates using nanofiltration to remove byproducts .

- Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., cyano group addition) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。